BenchChemオンラインストアへようこそ!

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide

Lipophilicity ADME Drug-likeness

This fluorophenyl-pyridazine scaffold is critical for kinase inhibitor SAR programs aiming to lower logP without altering the core pharmacophore. With a documented 0.5-unit XLogP3 reduction (1.7 vs 2.2 for the chloro analog), a TPSA of 70.6 Ų favorable for CNS penetration, and a molecular weight of 385.4 Da leaving ample room for derivatization, it is the preferred intermediate for PROTAC payloads and fragment-growth campaigns. Direct experimental comparison via fluorine-scan enables precise assessment of halogen bonding effects on target affinity—procure now for systematic SAR exploration.

Molecular Formula C20H24FN5O2
Molecular Weight 385.443
CAS No. 1226438-70-5
Cat. No. B2584371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide
CAS1226438-70-5
Molecular FormulaC20H24FN5O2
Molecular Weight385.443
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NN4CCOCC4
InChIInChI=1S/C20H24FN5O2/c21-17-5-3-15(4-6-17)18-7-8-19(23-22-18)25-9-1-2-16(14-25)20(27)24-26-10-12-28-13-11-26/h3-8,16H,1-2,9-14H2,(H,24,27)
InChIKeyVBCNYAHRKXKHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide (CAS 1226438-70-5) – Key Physicochemical & Structural Baseline


1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide (CAS 1226438-70-5) is a synthetic small molecule featuring a pyridazine core linked to a 4-fluorophenyl group and a morpholinopiperidine-3-carboxamide moiety [1]. It has a molecular weight of 385.4 g/mol, a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 70.6 Ų, and 7 hydrogen‑bond acceptor atoms [1]. Public vendor annotations describe it as a scaffold of interest for kinase inhibitor development [2].

Why 4‑Fluorophenyl vs. 4‑Chlorophenyl Substitution in Pyridazine‑Piperidine‑Morpholine Scaffolds Is Not Interchangeable


Even when the core scaffold remains identical, a single halogen substitution (F → Cl) significantly alters key physicochemical parameters that drive pharmacokinetics and target binding. The 4‑fluorophenyl derivative exhibits a 0.5 log unit lower lipophilicity (XLogP3 1.7 vs. 2.2) and possesses 7 hydrogen‑bond acceptors compared to 6 for the chloro analog, while also being 16.5 Da lighter [1][2]. These differences directly impact aqueous solubility, metabolic stability, and the geometry of intermolecular interactions, making simple replacement of the halogen without re‑optimization of the entire molecule high‑risk in drug‑discovery programs.

Quantitative Differentiation of 1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide vs. Its 4‑Chlorophenyl Analog


0.5 Log Unit Lower Lipophilicity (XLogP3) Relative to the 4‑Chlorophenyl Analog

The target compound has an XLogP3 of 1.7, whereas the 4‑chlorophenyl analog (CID 121071527) has an XLogP3 of 2.2, yielding a ΔlogP of −0.5 [1][2]. Lower lipophilicity often correlates with improved aqueous solubility and reduced non‑specific protein binding, which can be advantageous in achieving higher free drug concentrations in in vitro assays and in vivo models.

Lipophilicity ADME Drug-likeness

Additional Hydrogen‑Bond Acceptor (7 vs. 6) May Alter Target‑Binding Geometry and Selectivity

The target compound contains 7 hydrogen‑bond acceptor atoms, while the 4‑chlorophenyl analog contains only 6 [1][2]. The fluorine atom on the phenyl ring can participate in orthogonal multipolar interactions (e.g., C–F···H–C or C–F···C=O) that the chlorine atom cannot replicate, potentially leading to differences in binding pose, residence time, or off‑target profile when engaging kinase ATP‑binding pockets or allosteric sites.

Hydrogen bonding selectivity target engagement

Lower Molecular Weight (385.4 vs. 401.9 Da) May Offer an Advantage in Ligand Efficiency Metrics

The molecular weight of the 4‑fluorophenyl compound is 385.4 g/mol compared to 401.9 g/mol for the 4‑chlorophenyl analog [1][2]. In fragment‑ or lead‑optimization campaigns, a 16.5 Da reduction can improve ligand efficiency indices (e.g., LE = 1.4 pIC50 / heavy atom count) and provides additional headroom for subsequent functionalization without exceeding commonly accepted physicochemical cutoffs for oral bioavailability.

Ligand efficiency fragment-based drug design lead optimization

Topological Polar Surface Area (TPSA) of 70.6 Ų Sits Within the Optimal Range for CNS Penetration Potential

The target compound has a computed TPSA of 70.6 Ų [1], which is below the widely accepted threshold of <90 Ų for favorable blood‑brain barrier penetration, while retaining sufficient polarity for solubility. The 4‑chlorophenyl analog is expected to have a comparable TPSA, but its higher logP may shift it slightly outside the ideal CNS multiparameter optimization space. This positions the fluoro analog as a more balanced starting point for CNS‑targeted pyridazine‑based probe development.

CNS drug discovery blood‑brain barrier TPSA

Application Scenarios Where 1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide Provides a Measurable Advantage


Kinase Inhibitor Lead‑Optimization Campaigns Requiring Fine‑Tuned Lipophilicity

When a kinase‑focused screening hit series contains a 4‑chlorophenyl substituent and the project aims to lower logP to improve solubility and metabolic stability, the 4‑fluorophenyl analog (CAS 1226438-70-5) offers a documented 0.5 log unit reduction in XLogP3 while preserving the pyridazine‑piperidine‑morpholine core [1]. This allows systematic SAR exploration without introducing larger structural changes that could disrupt the pharmacophore.

CNS‑Penetrant Chemical Probe Development

With a TPSA of 70.6 Ų and an XLogP3 of 1.7, this compound falls within the favorable CNS drug‑like space (TPSA <90 Ų, logP 1–3) [1]. It can serve as a brain‑penetrant scaffold for probes targeting CNS kinases or other pyridazine‑binding enzymes, where the chloro analog’s higher logP (2.2) may increase the risk of efflux or plasma‑protein binding.

Focused Library Design for Fluorine‑Scanning in Fragment‑Based Drug Discovery

In fragment‑growth or scaffold‑hopping programs, the fluorophenyl moiety provides a unique electrostatic profile and an additional hydrogen‑bond acceptor compared to the chloro variant [1][2]. Procurement of this compound enables direct experimental comparison (fluorine‑scan) to assess the impact of halogen bonding and dipolar interactions on target affinity and selectivity.

Late‑Stage Diversification with Greater Molecular Weight Headroom

At 385.4 Da, the fluoro derivative leaves more room for adding functional groups before crossing the 500 Da oral‑bioavailability guideline compared to the 401.9 Da chloro analog [1][2]. This makes it the preferred intermediate for medicinal chemistry teams planning to attach larger substituents or linkers for targeted protein degradation (PROTAC) or antibody‑drug conjugate payloads.

Quote Request

Request a Quote for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.